molecular formula C12H10O2 B1589253 [1,1'-Biphenyl]-2,4-diol CAS No. 134-52-1

[1,1'-Biphenyl]-2,4-diol

Cat. No.: B1589253
CAS No.: 134-52-1
M. Wt: 186.21 g/mol
InChI Key: LYXCJGJSIWFKHZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of [1,1’-Biphenyl]-2,4-diol are the programmed cell death-1 (PD-1) and its ligand (PD-L1) that play a crucial role in tumor immune escape and growth . These targets are part of the immune checkpoints, which act as regulators of the immune system .

Mode of Action

[1,1’-Biphenyl]-2,4-diol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This interaction is crucial as it interferes with the signal transduction of the T-cell receptor, leading to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . By inhibiting this interaction, [1,1’-Biphenyl]-2,4-diol can potentially enhance the body’s immune response against cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-2,4-diol involve the PD-1/PD-L1 immune checkpoint pathway . The inhibition of this pathway can lead to enhanced immune responses against cancer cells . Additionally, the compound may also affect the biodegradation pathway of polychlorinated biphenyls (PCBs), involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

It is known that biphenyl derivatives, such as [1,1’-biphenyl]-2,4-diol, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-2,4-diol could potentially be absorbed and distributed effectively in the body, metabolized, and then eliminated.

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-2,4-diol’s action primarily involve the enhancement of the body’s immune response against cancer cells. By inhibiting the interaction between PD-1 and PD-L1, [1,1’-Biphenyl]-2,4-diol can potentially prevent the suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . This could lead to an increased immune response against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4-diol can be achieved through several methods. One common approach involves the hydroxylation of biphenyl using reagents such as hydrogen peroxide in the presence of a catalyst. Another method includes the use of Grignard reagents followed by oxidation to introduce hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,4-diol typically involves large-scale hydroxylation processes. These processes often utilize catalysts such as iron or copper to facilitate the introduction of hydroxyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

[1,1'-Biphenyl]-2,4-diol is widely used as a building block for synthesizing more complex organic molecules. Its structure allows for various functionalizations, making it a key intermediate in the production of pharmaceuticals and agrochemicals.

Application AreaDescription
Organic ChemistryUsed in the synthesis of other biphenyl derivatives and complex organic compounds.
Polymer ChemistryActs as a precursor in creating polymers with specific properties.

Medicinal Chemistry

The compound has been explored for its therapeutic potential , particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound may inhibit the PD-1/PD-L1 immune checkpoint pathway, enhancing the immune response against tumors. This mechanism is crucial for developing cancer immunotherapies.
  • Anti-inflammatory Effects : Studies have shown that biphenyl derivatives exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
  • Antimicrobial Properties : Investigations into its antimicrobial activity suggest that this compound can inhibit certain bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

In biological research, this compound has been utilized to study its interaction with biological targets. For instance:

  • Receptor Inhibition : The compound has been evaluated for its ability to inhibit adenosine A2A receptors, which play a significant role in neurological disorders such as epilepsy .
  • Molecular Docking Studies : In silico studies have demonstrated its potential as an inhibitor through molecular docking techniques, indicating favorable interactions with target proteins .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in multiple cancer types by modulating immune checkpoint pathways. This suggests its potential role in combination therapies for cancer treatment.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This finding supports its application in developing treatments for chronic inflammatory conditions.

Comparison with Similar Compounds

    Biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    4,4’-Dihydroxybiphenyl: Has hydroxyl groups at the 4 positions of both benzene rings, leading to different chemical properties and applications.

    2,2’-Dihydroxybiphenyl: Hydroxyl groups at the 2 positions of both benzene rings, resulting in distinct reactivity and uses.

Uniqueness: [1,1’-Biphenyl]-2,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

[1,1'-Biphenyl]-2,4-diol, a biphenyl derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of biphenyls known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by two phenyl rings connected by a single bond and hydroxyl groups at the 2 and 4 positions. Its chemical structure can be represented as follows:

C12H10O2\text{C}_{12}\text{H}_{10}\text{O}_2

The presence of hydroxyl groups enhances its solubility in water and contributes to its reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of biphenyl derivatives. A study synthesized various biphenyl compounds, including this compound, and evaluated their activity against antibiotic-resistant strains of bacteria. The results indicated that compounds with strong electron-withdrawing groups on the A ring and hydroxyl groups on the B ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative pathogens .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Properties

Biphenyl derivatives have also been investigated for their anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various biphenyl derivatives, this compound was found to exhibit potent antimicrobial activity. The study involved testing against multiple bacterial strains and assessing the structure-activity relationship (SAR). The findings suggested that the presence of hydroxyl groups was critical for enhancing antibacterial efficacy .

Case Study 2: In Vivo Anti-inflammatory Effects

Another research project explored the anti-inflammatory effects of this compound in animal models of arthritis. Administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups. This study underscores the potential use of this compound in managing chronic inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and bacterial metabolism.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals effectively.
  • Modulation of Cytokine Release : It may downregulate the expression of pro-inflammatory cytokines.

Properties

IUPAC Name

4-phenylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCJGJSIWFKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452094
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-52-1
Record name 4-Phenylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared using essentially the same procedure as that used in Example 3 with the difference that phenylboronic acid 17 (Aldrich Chemical) was used in place of 2-napthylboronic acid 13, and 1,3-dimethoxy-4-bromobenzene 15 was used in place of 1,3-dimethoxy-4-bromo-2-fluorobenzene 12.
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Synthesis routes and methods II

Procedure details

The synthesis was performed with reference to the known literature (Journal of Medicinal Chemistry, Vol. 44, p. 664, 2001). A solution of 4-bromoresorcinol (0.42 g, 2.2 mmol) in 1,2-dimethoxyethane (10 mL) was successively added with phenylboronic acid (0.37 g, 3.0 mmol), and 2 M aqueous sodium carbonate (3.5 mL), and the mixture was stirred at room temperature. After the inside of the reaction vessel was replaced with argon, the reaction mixture was added with tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.12 mmol), and the mixture was stirred at 95° C. for 6 hours in a sealed tube. The reaction mixture was added with ice water, the mixture was extracted with ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (75:25)) to obtain biphenyl-2,4-diol (0.25 g, 61%).
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61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action of Honokiol?

A: While the exact mechanisms are still under investigation, research suggests that Honokiol exerts its effects through interactions with various molecular targets. One prominent mechanism involves modulating the GABAA receptor-gated Cl− channel complex [, ]. This interaction contributes to its anxiolytic-like effects [, ]. Further studies suggest that Honokiol targets multiple signaling pathways crucial for cancer development, including nuclear factor kappa B (NF-κB), signal transducers and activator of transcription 3 (STAT3), epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (m-TOR) [].

Q2: What are the structural characteristics of Honokiol?

A: Honokiol (3′,5-di-2-propenyl-1,1′-biphenyl-2,4′-diol) is a biphenyl compound with two allyl groups and two hydroxyl groups. While specific spectroscopic data is not provided in the provided abstracts, its structure can be elucidated using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ]. These techniques provide information on the compound's connectivity, functional groups, and molecular weight.

Q3: How does the structure of Honokiol relate to its biological activity?

A: Research suggests modifications to the Honokiol structure can significantly impact its activity. For instance, dihydrohonokiol-B (DHH-B), a partially reduced derivative, exhibits potent anxiolytic-like effects []. This finding highlights the importance of the allyl groups and their saturation state for its biological activity. Further investigations into structure-activity relationships are crucial for developing more potent and selective derivatives.

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